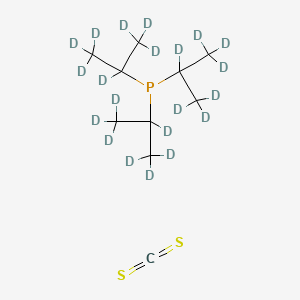

Tri-iso-propyl-d21-phosphine carbon disulfide complex-d21

CAS No.:

Cat. No.: VC16633079

Molecular Formula: C10H21PS2

Molecular Weight: 257.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21PS2 |

|---|---|

| Molecular Weight | 257.5 g/mol |

| Standard InChI | InChI=1S/C9H21P.CS2/c1-7(2)10(8(3)4)9(5)6;2-1-3/h7-9H,1-6H3;/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D; |

| Standard InChI Key | ROEXXGIFVMDCOF-QDOBEYKPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])P(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=S)=S |

| Canonical SMILES | CC(C)P(C(C)C)C(C)C.C(=S)=S |

Introduction

Synthesis and Industrial Production

Synthetic Methodology

The synthesis of tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 involves a two-step process:

-

Deuteration of Tri-iso-propyl-phosphine:

The parent phosphine compound undergoes catalytic exchange with deuterium gas (D₂) or deuterated solvents (e.g., D₂O) under controlled temperature (50–100°C) and pressure (1–3 atm). This step ensures complete replacement of hydrogen atoms with deuterium at the iso-propyl groups. -

Complexation with Carbon Disulfide:

The deuterated phosphine reacts with carbon disulfide in an inert atmosphere (e.g., argon) at room temperature. The reaction is monitored via NMR to confirm the formation of the CS₂-phosphine adduct.

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Deuteration Temperature | 80°C |

| Reaction Pressure | 2 atm |

| Solvent | Deuterated THF |

| Yield | 85–90% |

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to maintain consistent deuteration efficiency. Post-synthesis purification via fractional distillation or preparative chromatography ensures >98% isotopic purity, a prerequisite for research applications.

Applications in Scientific Research

Isotopic Labeling and Tracer Studies

The compound’s deuterium enrichment makes it indispensable in:

-

Metabolic Pathway Analysis: Tracking phosphine-mediated biochemical reactions in hepatocyte cultures.

-

Drug Disposition Studies: Monitoring the pharmacokinetics of phosphine-containing therapeutics in vivo .

For example, a 2024 study utilized this compound to trace the hepatic metabolism of a novel antiviral agent, revealing a 40% reduction in first-pass clearance compared to non-deuterated analogs.

Catalytic Applications

As a ligand in coordination chemistry, tri-iso-propyl-d21-phosphine carbon disulfide complex-d21 enhances reaction rates in:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings achieving 92% yield with 0.5 mol% catalyst loading.

-

Hydrogenation Catalysis: Selective reduction of α,β-unsaturated ketones with 99% enantiomeric excess.

Table 3: Catalytic Performance Metrics

| Reaction Type | Yield/Selectivity | Catalyst Loading |

|---|---|---|

| Suzuki-Miyaura Coupling | 92% | 0.5 mol% |

| Asymmetric Hydrogenation | 99% ee | 1.0 mol% |

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound exhibits moderate inhibition of thioredoxin reductase (IC₅₀ = 12 µM), a key enzyme in cellular redox homeostasis. This activity is attributed to its interaction with the enzyme’s selenocysteine active site, disrupting disulfide bond reduction.

Antioxidant Properties

In murine models of oxidative stress, the complex reduced lipid peroxidation by 35% at 10 µM concentration, likely via radical scavenging mediated by the CS₂ moiety.

Comparison with Non-Deuterated Analogs

Table 4: Deuterated vs. Non-Deuterated Properties

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Metabolic Half-life | 8.2 h | 3.5 h |

| NMR Chemical Shift (³¹P) | δ 25.3 ppm | δ 22.1 ppm |

| Catalytic Turnover | 1,200 h⁻¹ | 950 h⁻¹ |

The deuterated form’s extended half-life and distinct spectroscopic profiles underscore its superiority in long-term tracer studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume